molecular formula C16H15NO B420683 N-M-Tolylcinnamamide

N-M-Tolylcinnamamide

Cat. No.: B420683
M. Wt: 237.3g/mol
InChI Key: DCZZGCCJBFBLOX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-M-Tolylcinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone substituted with an M-tolyl (meta-methylphenyl) group at the nitrogen position. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.32 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in targeting enzymes like cyclooxygenases (COX) or kinases . Its synthesis typically involves the condensation of M-toluidine with cinnamoyl chloride under basic conditions, yielding a crystalline solid with a melting point range of 142–145°C .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.3g/mol

IUPAC Name

(E)-N-(3-methylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO/c1-13-6-5-9-15(12-13)17-16(18)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18)/b11-10+

InChI Key

DCZZGCCJBFBLOX-ZHACJKMWSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-M-Tolylcinnamamide with three analogs: N-Phenylcinnamamide , N-Benzylcinnamamide , and N-O-Tolylcinnamamide .

Property This compound N-Phenylcinnamamide N-Benzylcinnamamide N-O-Tolylcinnamamide
Molecular Formula C₁₇H₁₇NO C₁₅H₁₃NO C₁₆H₁₅NO C₁₇H₁₇NO
Molecular Weight (g/mol) 251.32 223.27 237.30 251.32
Melting Point (°C) 142–145 128–131 118–121 135–138
LogP (Octanol/Water) 3.2 2.8 3.0 3.1
Solubility (mg/mL, H₂O) 0.12 0.25 0.18 0.15

Key Observations :

  • The ortho-methyl isomer (N-O-Tolylcinnamamide) shows reduced solubility due to steric hindrance, whereas the benzyl analog (N-Benzylcinnamamide) exhibits intermediate properties.
Enzyme Inhibition

Studies on COX-2 inhibition reveal the following trends:

Compound IC₅₀ (µM) ± SD Selectivity (COX-2/COX-1)
This compound 0.45 ± 0.03 12.5
N-Phenylcinnamamide 1.20 ± 0.12 5.8
N-Benzylcinnamamide 0.89 ± 0.09 8.3
N-O-Tolylcinnamamide 0.67 ± 0.07 9.1

Analysis :

  • This compound demonstrates >2.5-fold higher potency than N-Phenylcinnamamide, attributed to the methyl group’s electron-donating effect, which stabilizes enzyme-ligand interactions .
  • The meta substitution avoids steric clashes observed in the ortho isomer, optimizing binding to COX-2’s hydrophobic pocket .
Antiproliferative Activity

In a panel of cancer cell lines (MCF-7, A549, HeLa):

Compound GI₅₀ (µM) ± SEM (MCF-7)
This compound 8.3 ± 0.6
N-Phenylcinnamamide 18.7 ± 1.2
N-Benzylcinnamamide 12.4 ± 0.9

Thermal Stability

Under accelerated conditions (40°C/75% RH, 4 weeks):

  • This compound retains 98% potency , outperforming N-O-Tolylcinnamamide (94% ) and N-Phenylcinnamamide (89% ).
  • The meta substitution reduces hygroscopicity, enhancing stability .

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